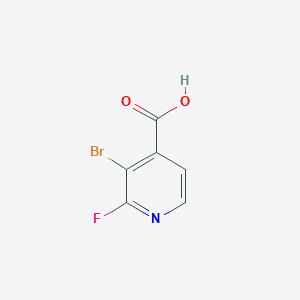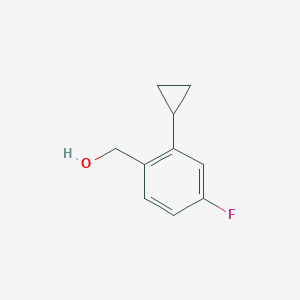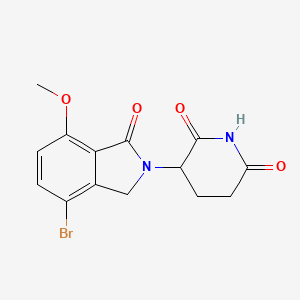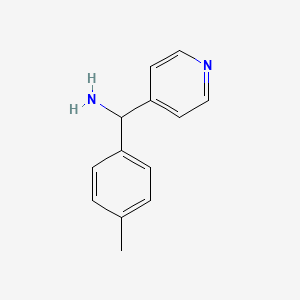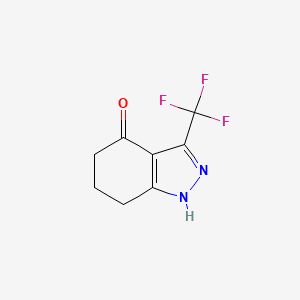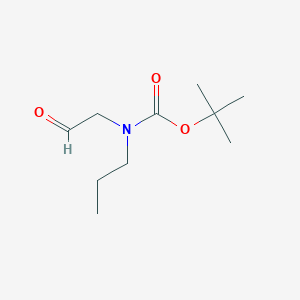
tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This particular compound features a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the isoquinoline core, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Functional Groups: The hydroxymethyl and methyl groups can be introduced through selective alkylation reactions. The tert-butyl ester group is often introduced via esterification using tert-butyl alcohol and an appropriate acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Carboxylic acid
Applications De Recherche Scientifique
Tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The isoquinoline core can interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, lacking the functional groups present in tert-butyl 3,4-dihydro-6-(hydroxymethyl)-8-methylisoquinoline-2(1H)-carboxylate.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activity.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 6-(hydroxymethyl)-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-7-12(10-18)8-13-5-6-17(9-14(11)13)15(19)20-16(2,3)4/h7-8,18H,5-6,9-10H2,1-4H3 |
Clé InChI |
PHTVWFBPFTUVBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



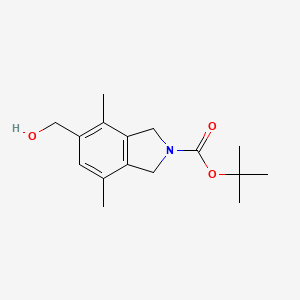
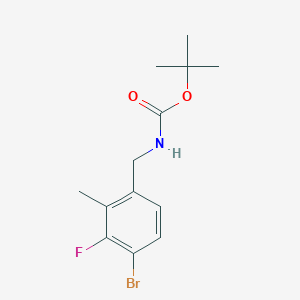

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
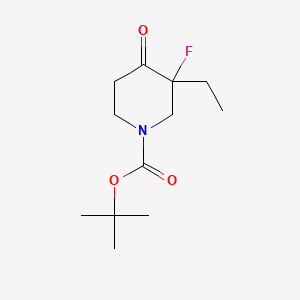
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
